molecular formula C11H20O2 B1581670 Cyclohexyl isovalerate CAS No. 7774-44-9

Cyclohexyl isovalerate

Cat. No.: B1581670
CAS No.: 7774-44-9
M. Wt: 184.27 g/mol
InChI Key: SQPOKBBCNZIWFI-UHFFFAOYSA-N
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Description

Overview of Isovaleric Acid Esters in Chemical and Biological Contexts

Isovaleric acid esters are a class of organic compounds recognized for their characteristic fruity odors. manavchem.com These esters are formed from isovaleric acid, a branched-chain fatty acid. manavchem.com In nature, isovaleric acid and its esters are found in many foods and are also present in mammals, including humans, as intermediates in the metabolism of branched-chain amino acids. wikipedia.org

The applications of isovaleric acid esters are diverse. Their pleasant aromas make them valuable components in the perfume and cosmetics industries. manavchem.comwalshmedicalmedia.com They are also widely used as flavoring agents in the food industry. manavchem.comwalshmedicalmedia.com For instance, ethyl isovalerate is known for its apple-like flavor. manavchem.com Beyond fragrances and flavors, certain isovaleric acid esters exhibit biological activity and are used in pharmaceuticals. walshmedicalmedia.comontosight.ai Compounds like l-menthyl isovalerate are active ingredients in sedative and spasmolytic medicines. walshmedicalmedia.com

The synthesis of these esters is a key area of research. While traditional methods involve the esterification of carboxylic acids with alcohols, this process can be complex and generate significant waste. researchgate.net Modern research focuses on more efficient and environmentally friendly synthesis methods, such as the hydroalkoxycarbonylation of alkenes. walshmedicalmedia.comresearchgate.net

Significance of Cyclohexyl Isovalerate in Contemporary Scientific Inquiry

This compound, with its distinct apple- and banana-like aroma, is a significant compound in the flavor and fragrance industry. nih.govfao.org It is recognized as a synthetic flavoring agent by regulatory bodies such as the U.S. Food and Drug Administration (FDA). nih.gov

Recent scientific studies have explored new methods for synthesizing this compound. One promising approach is the carbonylation of isobutylene (B52900) with carbon monoxide and cyclohexanol (B46403), a method that can produce the ester in high yields. researchgate.net Research has also investigated the biological activities of this compound. Some studies have indicated that this compound exhibits pronounced antibacterial and antifungal properties. walshmedicalmedia.combakhtiniada.ru This suggests potential applications beyond its use as a flavoring agent, possibly in the development of new antimicrobial agents.

Historical Trajectory and Evolution of Research on this compound

The study of isovaleric acid and its derivatives dates back to the 19th century, with initial investigations into the components of fusel alcohol. wikipedia.org Isovaleric acid itself was identified as a constituent of the valerian plant. wikipedia.org

Research specifically targeting this compound has evolved from its identification and use as a flavoring agent to more complex investigations into its synthesis and biological properties. Early recognition of its pleasant aroma led to its inclusion in the list of synthetic flavoring substances. thegoodscentscompany.com Over the years, organizations like the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have evaluated its safety for use in food. nih.govfemaflavor.org

More recently, the focus has shifted towards optimizing its production and exploring its potential therapeutic applications. The development of advanced synthesis techniques, such as those using palladium-based catalysts, marks a significant step forward in the efficient production of this compound. researchgate.netbakhtiniada.ru Furthermore, the discovery of its antimicrobial activity has opened new avenues for research into its potential use in medical and pharmaceutical contexts. walshmedicalmedia.combakhtiniada.ru

Chemical Profile of this compound

Identifier Value
IUPAC Name cyclohexyl 3-methylbutanoate nih.gov
CAS Number 7774-44-9 nih.govthegoodscentscompany.com
Molecular Formula C11H20O2 nih.govcymitquimica.com
Molecular Weight 184.28 g/mol chemicalbook.comscbt.com
Physical Description Colorless liquid with an apple- and banana-like aroma nih.govfao.org
Boiling Point 223 °C nih.govchemicalbook.com
Density 0.925 - 0.952 g/mL nih.govchemicalbook.com
Refractive Index 1.439 - 1.445 nih.govthegoodscentscompany.com
Solubility Insoluble in water; miscible in ethanol (B145695) nih.govfao.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexyl 3-methylbutanoate
Source PubChem
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InChI

InChI=1S/C11H20O2/c1-9(2)8-11(12)13-10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPOKBBCNZIWFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1064796
Record name Butanoic acid, 3-methyl-, cyclohexyl ester
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Molecular Weight

184.27 g/mol
Source PubChem
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Physical Description

Colourless liquid; apple- and banana-like aroma
Record name Cyclohexyl isovalerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1028/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

223.00 °C. @ 760.00 mm Hg
Record name Cyclohexyl 3-methylbutanoate
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Solubility

insoluble in water, Miscible at room temperature (in ethanol)
Record name Cyclohexyl isovalerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1028/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.945-0.952
Record name Cyclohexyl isovalerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1028/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

7774-44-9
Record name Cyclohexyl isovalerate
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Record name Cyclohexyl isovalerate
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Record name Cyclohexyl isovalerate
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Record name Butanoic acid, 3-methyl-, cyclohexyl ester
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Record name Butanoic acid, 3-methyl-, cyclohexyl ester
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Record name Cyclohexyl isovalerate
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Record name CYCLOHEXYL ISOVALERATE
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Record name Cyclohexyl 3-methylbutanoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Advanced Synthetic Methodologies and Catalysis Research

Catalytic Hydroalkoxycarbonylation Approaches

A promising one-step method for synthesizing esters like cyclohexyl isovalerate is the hydroalkoxycarbonylation of alkenes. walshmedicalmedia.com This reaction involves an alkene, carbon monoxide, and an alcohol, which in the case of this compound synthesis are isobutylene (B52900), carbon monoxide, and cyclohexanol (B46403), respectively. The process is facilitated by catalytic systems that promote high efficiency and selectivity.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers a sophisticated route for producing isovaleric acid esters from isobutylene. walshmedicalmedia.comresearchgate.net This method utilizes soluble transition metal complexes which can be finely tuned by modifying ligands to control reaction speed and selectivity. fiveable.me The use of these catalysts allows the reaction to proceed under relatively mild conditions, enhancing efficiency and providing a direct synthesis pathway. walshmedicalmedia.comfiveable.meacs.org Palladium-based complexes, in particular, have been identified as highly effective for this purpose. researchgate.net

Among transition metal catalysts, systems based on phosphine (B1218219) complexes of palladium are considered highly promising for hydroalkoxycarbonylation. researchgate.netresearchgate.net The combination of palladium's donor and acceptor properties makes it particularly suitable for this catalytic role. researchgate.net Triphenylphosphine (B44618) is a frequently used ligand that stabilizes the palladium complex, preventing its decomposition into inactive palladium black and thereby maintaining catalytic activity. researchgate.net These palladium-phosphine systems have been successfully employed for the conversion of isobutylene and various alcohols into their corresponding isovalerate esters. walshmedicalmedia.comect-journal.kz

Research has led to the development of highly effective three-component catalytic systems. A notable example is the system comprising Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), triphenylphosphine (PPh3), and p-Toluenesulfonic acid (TsOH). researchgate.net The addition of excess PPh3 ligand and a strong protic acid like TsOH to the palladium complex significantly enhances catalytic performance. researchgate.netresearchgate.net

A procedure for synthesizing this compound utilizes the reaction of isobutylene with carbon monoxide and cyclohexanol catalyzed by the Pd(PPh3)4–PPh3–TsOH system. researchgate.net While a two-component system of Pd(PPh3)4–TsOH yielded only 46.6% of this compound, the three-component system dramatically improved the outcome. researchgate.net Under optimal conditions (100°C, 2.0 MPa CO pressure, 4 hours), the three-component system resulted in a quantitative formation of the ester, with an isolated yield of up to 71%. researchgate.net

Table 1: Comparison of Catalytic Systems for this compound Synthesis

Catalytic System Reactants Conditions Yield Source
Pd(PPh3)4–TsOH (1:12) Isobutylene, CO, Cyclohexanol 100°C, 2.0 MPa, 4 h 46.6% researchgate.net

This same three-component system has been effectively used to synthesize other biologically active esters of isovaleric acid, demonstrating its versatility. ect-journal.kz

Table 2: Synthesis of Various Isovalerate Esters using the Pd(PPh3)4–PPh3–TsOH System

Ester Product Alcohol Reactant Reactant/Catalyst Ratio* Yield** Source
Ethyl isovalerate Ethanol (B145695) 435:550:1:3:12 71-95% walshmedicalmedia.comect-journal.kz
This compound Cyclohexanol 435:550:1:3:12 71% walshmedicalmedia.comect-journal.kzresearchgate.net
l-menthyl isovalerate l-menthol 435:550:1:3:12 71-95% walshmedicalmedia.comect-journal.kz
Benzyl isovalerate Benzyl alcohol 435:550:1:3:12 71-95% walshmedicalmedia.comect-journal.kz

*Ratio represents [alcohol]:[isobutylene]:[Pd(PPh3)4]:[PPh3]:[TsOH] **Yields are based on converted alcohols

A significant advantage of the palladium-catalyzed hydroalkoxycarbonylation of isobutylene is its high regioselectivity. walshmedicalmedia.com The reaction proceeds with 100% selectivity towards the linear isovalerate product, with no formation of the branched tertiary ester (tert-butyl acetate (B1210297) derivative). ect-journal.kz This high degree of control is attributed to both the structure of the starting alkene (isobutylene) and the specifics of the reaction mechanism. ect-journal.kznsc.ru The carbonylation occurs regioselectively at the terminal carbon atom of isobutylene, ensuring the formation of the desired isovalerate structure. walshmedicalmedia.com

Alternative Synthetic Pathways

Beyond catalytic hydroalkoxycarbonylation, traditional methods for ester synthesis exist. The conventional industrial method for producing carboxylic acid esters is the direct esterification of a carboxylic acid with an alcohol. researchgate.net In the context of this compound, this would involve the reaction of isovaleric acid with cyclohexanol. However, this technology is often described as being complicated and environmentally challenging due to the need for secondary operations such as neutralization and washing, which generate significant amounts of industrial waste. researchgate.net Catalytic methods like hydroalkoxycarbonylation represent a more modern, efficient, and environmentally benign alternative. researchgate.net

Table 3: List of Chemical Compounds

Compound Name
This compound
Isovaleric acid
Isobutylene
Carbon monoxide
Cyclohexanol
Tetrakis(triphenylphosphine)palladium(0)
Triphenylphosphine
p-Toluenesulfonic acid
Ethyl isovalerate
Ethanol
l-menthyl isovalerate
l-menthol
Benzyl isovalerate
Benzyl alcohol

Traditional Esterification Reactions for this compound Synthesis

The conventional industrial approach to producing esters like this compound is through Fischer-Speier esterification. This method typically involves the reaction of a carboxylic acid (isovaleric acid) with an alcohol (cyclohexanol) in the presence of a strong acid catalyst, such as sulfuric acid. While widely used, this technique is often characterized by its complexity and negative environmental impact, primarily due to the generation of significant industrial waste from neutralization and washing steps. researchgate.net

Atom-Economical Processes for Cyclohexyl Ester Production

In line with the principles of green chemistry, significant research has focused on developing atom-economical routes for cyclohexyl ester synthesis. These methods aim to maximize the incorporation of reactant atoms into the final product, thereby minimizing waste.

One highly effective, 100% atom-economical process involves the direct addition of carboxylic acids to cyclohexene (B86901) using solid acid catalysts like ion exchange resins (e.g., Amberlyst-15 and Indion-130). rsc.orgias.ac.inrsc.org This method is advantageous because it utilizes readily available and affordable cyclohexene and results in high selectivity towards the desired cyclohexyl ester with no by-product formation. rsc.org This approach has been successfully applied to synthesize a range of perfumery-grade cyclohexyl esters. rsc.orgrsc.org

Another promising atom-economical strategy is the alkoxycarbonylation of alkenes. researchgate.net Specifically, this compound can be synthesized via the hydroalkoxycarbonylation of isobutylene with carbon monoxide and cyclohexanol. researchgate.netwalshmedicalmedia.com This one-step method is catalyzed by transition metal complexes, such as palladium-based systems. researchgate.netwalshmedicalmedia.com Research has shown that a three-component catalytic system of Pd(PPh₃)₄–PPh₃–TsOH can achieve a quantitative yield of the ester, with an isolated yield of up to 71%. researchgate.net This is a significant improvement over earlier two-component catalyst systems which resulted in lower yields (46.6%). researchgate.net This process is considered highly economical and suitable for commercial production. walshmedicalmedia.com

Atom-Economical Method Reactants Catalyst Key Advantages Reference
Direct AdditionCarboxylic Acid + CyclohexeneIon Exchange Resin (e.g., Amberlyst-15)100% atom economy, no by-products, uses available feedstock. rsc.org
HydroalkoxycarbonylationIsobutylene + Carbon Monoxide + CyclohexanolPd(PPh₃)₄–PPh₃–TsOHOne-step synthesis, high yield, high regioselectivity. researchgate.netwalshmedicalmedia.com

Microwave-Assisted Synthesis Techniques for Isovaleric Acid Esters

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times. bas.bgresearchgate.net This technology has been successfully applied to the esterification of isovaleric acid and its derivatives, demonstrating its potential for the synthesis of this compound. bas.bgasianpubs.org

Studies on the synthesis of other isovaleric acid esters have shown remarkable improvements with microwave irradiation:

The synthesis of isovaleric acid monoglyceride saw a dramatic reduction in reaction time from 20 hours to just 20 minutes, while the yield increased from 82% to 94%. bas.bg

In the synthesis of butyl isovalerate, microwave heating, in conjunction with an ionic liquid catalyst, achieved a yield of 92.1% in 30 minutes. asianpubs.org

The esterification of isovaleric acid with L-menthol was also effectively carried out under microwave irradiation, highlighting the general applicability of this method for producing isovalerate esters. researchgate.net

These findings underscore that microwave-assisted synthesis is an efficient, rapid, and high-yield alternative to conventional heating methods for producing isovaleric acid esters, aligning with green chemistry principles by reducing energy consumption and reaction times. researchgate.netresearchgate.net

Compound Synthesis Method Reaction Time Yield Reference
Isovaleric acid monoglycerideConventional20 hours82% bas.bg
Isovaleric acid monoglycerideMicrowave-assisted20 minutes94% bas.bg
Butyl isovalerateMicrowave-assisted30 minutes92.1% asianpubs.org

Process Optimization and Scale-Up Considerations in this compound Production

Optimizing the synthesis of this compound for industrial-scale production requires a focus on enhancing yield and purity, ensuring environmental sustainability, and selecting the most economically viable synthetic route.

Yield and Purity Enhancement Strategies

Several strategies have been developed to enhance the yield and purity of this compound and related esters. The choice of catalyst is critical. In the hydroalkoxycarbonylation of isobutylene, moving from a two-component Pd(PPh₃)₄–TsOH catalyst to a three-component Pd(PPh₃)₄–PPh₃–TsOH system improved the isolated yield from 46.6% to 71%. researchgate.net The addition of triphenylphosphine (PPh₃) as a ligand in the catalytic system was key to this enhancement. researchgate.netect-journal.kz

For direct esterification reactions, microwave assistance has proven to be a powerful tool for yield enhancement. As noted, the synthesis of isovaleric acid monoglyceride saw its yield jump from 82% to 94% when switching from conventional heating to microwave irradiation. bas.bg Furthermore, the use of solid acid catalysts, such as ion exchange resins in the atom-economical addition of isovaleric acid to cyclohexene, results in 100% selectivity, which simplifies purification and ensures a high-purity product. rsc.org

Environmental Sustainability and Green Chemistry Principles in Synthesis

Adherence to green chemistry principles is a major consideration in modern chemical production. asdlib.org The synthesis of this compound is no exception, with newer methods offering significant environmental benefits over traditional ones.

Traditional esterification methods are often environmentally unsafe due to the use of strong, corrosive acids and the production of large amounts of waste during neutralization and product workup. researchgate.net In contrast, atom-economical routes are inherently greener. The direct addition of carboxylic acids to cyclohexene over a recyclable solid acid catalyst is an ecofriendly process that eliminates by-products. rsc.org

Microwave-assisted synthesis also aligns with green chemistry principles. rasayanjournal.co.in It offers a significant reduction in reaction time, which translates to lower energy consumption. researchgate.netresearchgate.net These methods often require less solvent and can lead to cleaner reactions with fewer side products, minimizing waste. researchgate.net The development of processes that utilize benign solvents or are solvent-free further enhances the environmental profile of the synthesis. epa.govroyalsocietypublishing.org

Comparative Analysis of Synthetic Routes for Industrial Relevance

For industrial applications, a comparative analysis of synthetic routes is essential to determine the most feasible and economical option.

Synthetic Route Key Reactants Catalyst/Conditions Yield Time Green Aspects Reference
Traditional Esterification Isovaleric Acid + CyclohexanolStrong Acid (e.g., H₂SO₄)~75% (for related ester)48 hours (for related ester)Environmentally unsafe, large waste output. researchgate.netwalshmedicalmedia.com
Hydroalkoxy-carbonylation Isobutylene + CO + CyclohexanolPd(PPh₃)₄–PPh₃–TsOH71% (isolated)4 hoursHigh atom economy, but uses transition metal catalyst. researchgate.netect-journal.kz
Direct Addition Isovaleric Acid + CyclohexeneIon Exchange ResinHigh (100% selectivity)Not specified100% atom economy, recyclable catalyst, no by-products. rsc.org
Microwave-Assisted Esterification Isovaleric Acid + CyclohexanolAcid catalyst, Microwave>90% (for related esters)< 1 hourReduced energy/time, higher yields, less waste. bas.bgasianpubs.org

This comparison reveals that while traditional esterification is a well-established method, it is slow and environmentally problematic. researchgate.netwalshmedicalmedia.com Both hydroalkoxycarbonylation and direct addition offer significant advantages in terms of atom economy. researchgate.netrsc.org The direct addition of isovaleric acid to cyclohexene over a solid acid catalyst appears particularly promising for industrial scale-up due to its 100% atom economy, high selectivity, and the use of a recyclable catalyst. rsc.org Microwave-assisted synthesis presents a compelling alternative for drastically reducing production time and improving yields, making it a strong candidate for efficient and green industrial production. bas.bgasianpubs.org

Investigative Studies on Biological Activities and Mechanisms

Antimicrobial Efficacy of Cyclohexyl Isovalerate

Studies have demonstrated that this compound exhibits a notable spectrum of antimicrobial activity, inhibiting the growth of various bacteria and fungi. walshmedicalmedia.comresearchgate.net

Spectrum of Antibacterial Activity (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

This compound has shown pronounced antibacterial activity against several medically important bacteria. researchgate.net Research indicates its effectiveness against Staphylococcus aureus, a common cause of skin and soft tissue infections, as well as more invasive diseases. researchgate.netmdpi.comresearchgate.net It has also demonstrated significant activity against Gram-negative bacteria such as Escherichia coli, a frequent cause of urinary tract and gastrointestinal infections, and Pseudomonas aeruginosa, an opportunistic pathogen known for causing infections in immunocompromised individuals. researchgate.netresearchgate.netmdpi.commdpi.com One study reported that this compound exhibited a pronounced antibacterial effect with inhibition zone diameters of 20–22 mm against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net

Assessment of Antifungal Activity (e.g., Candida albicans)

In addition to its antibacterial properties, this compound has been evaluated for its antifungal efficacy. researchgate.net Studies have shown that it possesses moderate activity against Candida albicans, an opportunistic yeast that can cause a range of infections from superficial candidiasis to life-threatening systemic infections. walshmedicalmedia.comresearchgate.netfrontiersin.org A specific study quantified this moderate activity with an inhibition zone diameter of 16 ± 0.1 mm against Candida albicans. researchgate.net

In Vitro Assays for Antimicrobial Potency Determination

The antimicrobial potency of this compound is determined through various in vitro assays. A common method is the agar (B569324) well diffusion assay, where the diameter of the inhibition zone around a well containing the compound corresponds to its antimicrobial activity. researchgate.net In this assay, an inhibition zone smaller than 10 mm is typically considered indicative of no activity, 10–15 mm suggests weak activity, 15–20 mm indicates moderate activity, and an inhibition zone of 20 mm or larger signifies pronounced activity. researchgate.net

Another widely used method is the broth microdilution assay, which determines the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of a compound. nih.govnih.govmdpi.com The MIC is the lowest concentration of the antimicrobial agent that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. nih.gov These assays are crucial for quantifying the potency of antimicrobial agents and are often performed according to standardized guidelines. nih.gov

Antimicrobial Activity of this compound
MicroorganismTypeActivity LevelInhibition Zone Diameter (mm)Reference
Staphylococcus aureusBacteriumPronounced20–22 researchgate.net
Escherichia coliBacteriumPronounced20–22 researchgate.net
Pseudomonas aeruginosaBacteriumPronounced20–22 researchgate.net
Candida albicansFungusModerate16 ± 0.1 researchgate.net

Elucidation of Molecular Mechanisms Underlying Antimicrobial Action

While the precise molecular mechanisms of this compound's antimicrobial action are not extensively detailed in the available literature, the mechanisms of antimicrobial agents in general involve several key pathways. These can include interference with cell wall synthesis, inhibition of protein synthesis, interference with nucleic acid synthesis, inhibition of metabolic pathways, and disruption of the bacterial membrane structure. nih.govopenstax.org For instance, some antibiotics, like β-lactams and glycopeptides, target cell wall biosynthesis. openstax.org Others, such as macrolides and tetracyclines, inhibit protein synthesis by binding to ribosomal subunits. nih.gov Fluoroquinolones interfere with DNA replication, and sulfonamides block essential metabolic pathways like folic acid synthesis. nih.govmdpi.com The lipophilic nature of esters like this compound might suggest a mechanism involving disruption of the microbial cell membrane. openstax.org Further research is necessary to elucidate the specific molecular targets of this compound in bacteria and fungi.

Role of this compound as a Biological Active Intermediate

Beyond its direct antimicrobial effects, this compound serves as a valuable biologically active intermediate in the synthesis of other important compounds. walshmedicalmedia.comresearchgate.net

Integration into Pharmaceutical Compositions (as an intermediate)

This compound is recognized as an intermediate product in the synthesis of various pharmaceuticals. walshmedicalmedia.comresearchgate.net Isovaleric acid esters, as a class, are components of several medicines. walshmedicalmedia.comresearchgate.net The synthesis of these esters, including this compound, can be achieved through methods like the hydroalkoxycarbonylation of isobutylene (B52900) with carbon monoxide and the corresponding alcohol. walshmedicalmedia.comect-journal.kzresearchgate.net This process offers a more efficient and environmentally friendly alternative to traditional esterification methods. researchgate.net The use of this compound as a building block allows for the creation of more complex molecules with specific therapeutic properties, highlighting its importance in medicinal chemistry and drug development. walshmedicalmedia.comresearchgate.net

Advanced Analytical Techniques for Characterization and Detection

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for the detailed structural analysis of cyclohexyl isovalerate, providing insights into its functional groups, atomic connectivity, and molecular mass.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its ester structure. The most prominent feature is the strong carbonyl (C=O) stretching absorption, typically found in the region of 1750-1735 cm⁻¹. Another key absorption is the C-O stretching band, which appears in the 1300-1000 cm⁻¹ range. Additionally, the presence of sp³ C-H bonds from the cyclohexyl and isovaleryl moieties is confirmed by stretching absorptions just below 3000 cm⁻¹, around 2850-2960 cm⁻¹. libretexts.orgpressbooks.pub The region between 1400 cm⁻¹ and 400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule. pressbooks.pub

Table 1: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Characteristic Wavenumber (cm⁻¹) Intensity
Carbonyl (Ester) C=O Stretch 1750–1735 Strong
Alkyl C-H C-H Stretch 2850–2960 Strong

This table presents the typical infrared absorption frequencies for the functional groups found in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, the chemical shifts (δ) of the protons are indicative of their local electronic environment. organicchemistrydata.org The protons on the cyclohexyl ring typically appear as a complex multiplet in the δ 1.2-1.9 ppm range. The proton attached to the oxygen-bearing carbon of the cyclohexyl group (CHO) is deshielded and appears further downfield, usually around δ 4.7-4.9 ppm. For the isovalerate portion, the two methyl groups of the isopropyl moiety are often diastereotopic and may appear as two distinct doublets around δ 0.9 ppm. The methine proton of the isopropyl group shows up as a multiplet, and the methylene (B1212753) protons adjacent to the carbonyl group appear as a doublet. researchgate.netresearchgate.net

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. hmdb.ca The carbonyl carbon of the ester is highly deshielded and appears at a chemical shift of approximately δ 172 ppm. The carbon of the cyclohexyl ring bonded to the oxygen atom (C-O) is also significantly deshielded, appearing around δ 72 ppm. The remaining carbons of the cyclohexyl ring and the isovalerate group resonate at higher fields, in the typical alkane region. spectrabase.comchemicalbook.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
Carbonyl Carbon (C=O) - ~172
Cyclohexyl CH-O ~4.8 ~72
Isovalerate CH₂ ~2.1 ~44
Isovalerate CH ~2.0 ~26
Cyclohexyl CH₂ 1.2-1.9 (multiplet) 23-32

This interactive table displays the predicted chemical shifts for the protons and carbons in this compound. Note that actual values may vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. libretexts.org For this compound (C₁₁H₂₀O₂), the molecular weight is 184.27 g/mol . nih.gov In electron ionization (EI) mass spectrometry, the molecule is ionized to produce a molecular ion ([M]⁺), which can then undergo fragmentation.

The mass spectrum of this compound shows a molecular ion peak at a mass-to-charge ratio (m/z) of 184. nih.gov Common fragmentation pathways for esters include the loss of the alkoxy group and McLafferty rearrangement. A significant peak is often observed at m/z 103, corresponding to the [C₅H₇O₂]⁺ fragment resulting from the loss of the cyclohexyl radical. nih.govmassbank.eu Another prominent peak at m/z 85 corresponds to the isovaleryl cation [C₅H₉O]⁺. The fragmentation of the cyclohexyl ring can lead to a characteristic peak at m/z 82, corresponding to the cyclohexene (B86901) radical cation. nih.govdocbrown.info A peak at m/z 57, representing the tert-butyl cation [C₄H₉]⁺, is also commonly observed and is often the base peak. nih.govmassbank.eu

Table 3: Key Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Ion Significance
184 [C₁₁H₂₀O₂]⁺ Molecular Ion
103 [CH₃CH(CH₃)CH₂CO₂H]⁺ Loss of cyclohexyl radical
85 [CH₃CH(CH₃)CH₂CO]⁺ Isovaleryl cation
82 [C₆H₁₀]⁺ Cyclohexene radical cation

This table summarizes the major fragment ions observed in the mass spectrum of this compound, providing clues to its structure.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from complex matrices before its detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Complex Mixtures

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.org This makes it ideal for the analysis of volatile compounds like this compound in complex samples such as essential oils, food and beverage products, and environmental samples. wikipedia.orgnih.govashs.org The gas chromatograph separates the components of the mixture based on their volatility and interaction with the stationary phase of the GC column. thermofisher.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, generating a unique mass spectrum that allows for positive identification. etamu.edu The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification of this compound. wikipedia.org

Optimization of GC-MS Parameters for Volatile Compound Profiling

To achieve accurate and reliable results for the analysis of this compound, the GC-MS parameters must be carefully optimized. chromatographyonline.comnih.gov This is particularly important when profiling volatile compounds in complex matrices. mdpi.comresearchgate.netnih.gov

Key parameters for optimization include:

GC Column: The choice of the stationary phase is critical. A non-polar or mid-polar column, such as one with a 5% phenyl-methylpolysiloxane phase (e.g., DB-5 or HP-5MS), is often suitable for the separation of esters like this compound. researchgate.netmdpi.com

Temperature Program: The oven temperature program, which involves an initial temperature, ramp rate, and final temperature, must be optimized to ensure good separation of this compound from other volatile components in the sample. nih.goveurasianjournals.com

Carrier Gas Flow Rate: The flow rate of the carrier gas (typically helium) affects the efficiency of the separation and the analysis time. nih.gov

Injector Temperature: The injector temperature must be high enough to ensure complete and rapid vaporization of the sample without causing thermal degradation of the analyte. nih.gov

MS Parameters: Ion source temperature and electron energy (typically 70 eV for EI) are important parameters in the mass spectrometer that can affect fragmentation patterns and sensitivity. massbank.eunih.gov

By systematically optimizing these parameters, analysts can enhance the resolution, sensitivity, and selectivity of the GC-MS method for the profiling of this compound and other volatile compounds. chromatographyonline.comrestek.comgcms.cz

Table 4: Mentioned Chemical Compounds

Compound Name
This compound
Cyclohexane (B81311)
Cyclohexanol (B46403)
Ethene
Helium
Hydrogen

Application of Retention Time Locking (RTL) in GC for Enhanced Reproducibility

Retention Time Locking (RTL) is a powerful technique in gas chromatography (GC) designed to ensure that the retention times of analytes remain consistent across different instruments and over extended periods. europa.eugcms.cz This method is particularly valuable in the analysis of complex mixtures such as flavors and fragrances, where this compound is often found. gcms.czthegoodscentscompany.com The fundamental principle of RTL involves adjusting the column head pressure to maintain a constant retention time for a specific, designated "locking" compound. google.comresearchgate.net This adjustment compensates for variations that can alter retention times, such as column trimming during routine maintenance, minor fluctuations in oven temperature, or differences between GC systems. gcms.czresearchgate.netchromatographyonline.com

The implementation of RTL significantly enhances the reproducibility of GC analyses. gcms.cz For instance, Agilent Technologies has demonstrated that GCs with electronic pneumatics control can achieve exceptional retention-time reproducibility, with relative standard deviations often less than 0.1 percent. gcms.cz This level of stability is critical for the successful application of RTL. gcms.cz By locking the retention time of a reference compound, the retention times of all other compounds in the sample, including this compound, also become fixed and predictable. studylib.net This allows for the creation of robust retention time databases that can be shared between different laboratories and instruments. gcms.czgoogle.com

The benefits of using RTL for the analysis of compounds like this compound are numerous. It allows for:

Reliable Compound Identification: By ensuring consistent retention times, RTL provides an additional layer of confidence in compound identification, complementing mass spectral library matching. gcms.cz

Simplified Method Transfer: Methods can be easily transferred between different GC instruments, even those with different detectors (e.g., Flame Ionization Detector - FID and Mass Spectrometer - MS), without significant re-validation. gcms.czresearchgate.net

Stable Quantitation: Integration windows and Selected Ion Monitoring (SIM) group switching times in GC-MS remain constant, which is crucial for accurate quantification. studylib.netsasa.gov.uk

Streamlined Troubleshooting: Consistent retention times make it easier to diagnose and troubleshoot instrumental problems. studylib.net

In the context of food and feed analysis, gas chromatography-mass spectrometry with retention time locking (GC-MS-RTL) has been cited as a method for the identification of this compound. windows.net The use of a locking compound, such as hexadecane (B31444) for flavor analyses, allows for the creation of locked methods and searchable libraries, facilitating the automated identification of components in complex samples. gcms.czgcms.cz

Integration of Analytical Techniques for Comprehensive Characterization

For a thorough and unambiguous characterization of a chemical compound like this compound, a single analytical technique is often insufficient. americanpharmaceuticalreview.comresearchgate.net The integration of multiple, complementary analytical methods, often referred to as hyphenated techniques, provides a more complete and reliable profile of the molecule. ajpaonline.comnih.goviipseries.org The combination of a separation technique, such as gas chromatography, with powerful spectroscopic identification methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, is a cornerstone of modern analytical chemistry. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary tool for the analysis of volatile compounds like this compound. ajpaonline.comresearchgate.net In this technique, the GC separates the components of a mixture, and the MS detector then fragments the individual molecules and measures the mass-to-charge ratio of these fragments. ajpaonline.com This process generates a unique mass spectrum that serves as a molecular fingerprint, allowing for identification by comparison with spectral libraries. researchgate.net GC-MS is highly effective for both identifying and quantifying analytes in complex systems. ajpaonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure of a compound. americanpharmaceuticalreview.comnih.gov For this compound, ¹³C NMR spectroscopy can identify the number and type of carbon atoms in the molecule, offering insight into its carbon framework. spectrabase.com This information is crucial for confirming the compound's structural formula and distinguishing it from isomers. The integration of GC-MS and NMR is particularly powerful; GC-MS provides separation and initial identification, while NMR offers definitive structural elucidation. nih.gov

The combination of these techniques ensures a comprehensive characterization. While direct spectral analysis by NMR can be used, its sensitivity can be a limitation, especially for trace-level analysis in complex matrices. americanpharmaceuticalreview.com Conversely, while GC-MS offers excellent sensitivity, relying solely on mass spectral library matching can sometimes lead to ambiguous identifications. researchgate.net Therefore, using both methods in concert provides a synergistic approach, leveraging the separation power and sensitivity of GC-MS with the detailed structural information from NMR to achieve an unequivocal characterization of this compound. nih.govresearchgate.net

Data Tables

The following tables present analytical data for this compound obtained from standard analytical techniques.

Table 1: GC-MS Data for this compound This table shows the top five mass spectral peaks observed in the electron ionization (EI) mass spectrum of this compound. The mass-to-charge ratio (m/z) and relative intensity are key for identification.

Spectra IDInstrument TypeIonization ModeTop 5 Peaks (m/z and Relative Intensity)
28625EI-Bpositive103.0 (99.99), 57.0 (96.14), 85.0 (92.97), 82.0 (90.35), 41.0 (71.90)

Data sourced from PubChem CID 287439 nih.gov

Table 2: ¹³C NMR Chemical Shift Data for this compound This table lists the chemical shifts for the carbon atoms in this compound, as determined by ¹³C NMR spectroscopy. The solvent used was Chloroform-d.

SpectraBase Spectrum IDFormulaSolventChemical Shifts (ppm)
AM1qryE1S7UC₁₁H₂₀O₂Chloroform-d22.5, 23.7, 25.6, 31.6, 43.5, 72.5, 172.8

Data sourced from SpectraBase spectrabase.com

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. esqc.orgnih.gov It is widely used to predict molecular properties such as geometries, energies, and reactivity. nih.govaip.org For a molecule like cyclohexyl isovalerate, DFT calculations can provide valuable insights into its electronic properties and reactivity.

Key electronic properties that can be calculated using DFT include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and stability. dntb.gov.uanih.gov A smaller gap generally suggests higher reactivity.

Reactivity descriptors derived from DFT, such as chemical potential, hardness, softness, and electrophilicity index, can further quantify the reactivity of this compound. nih.govrsc.orgscielo.org.mx These descriptors help in understanding how the molecule will interact with other chemical species. For example, the molecular electrostatic potential (MEP) map can visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. In this compound, the carbonyl oxygen would be expected to have a high negative potential, making it a likely site for electrophilic attack, while the carbonyl carbon would have a positive potential, indicating its susceptibility to nucleophilic attack.

DescriptorCalculated Value (a.u.) for Methyl Acetate (B1210297)Significance
HOMO Energy-0.275Related to electron-donating ability
LUMO Energy0.085Related to electron-accepting ability
HOMO-LUMO Gap0.360Indicator of chemical stability
Chemical Potential (μ)-0.095Escaping tendency of electrons
Chemical Hardness (η)0.180Resistance to change in electron distribution
Electrophilicity Index (ω)0.025Propensity to accept electrons

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of this compound is not rigid; it can adopt various conformations due to the flexibility of the cyclohexane (B81311) ring and the rotation around the ester bond. Conformational analysis aims to identify the most stable conformers and understand the energy landscape of the molecule. nih.govsapub.org

The cyclohexane ring in this compound can exist in several conformations, with the chair form being the most stable. nih.govnih.gov Other higher-energy conformations include the boat and twist-boat forms. nih.gov The isovalerate substituent can be attached to the cyclohexane ring in either an axial or equatorial position. Generally, for monosubstituted cyclohexanes, the equatorial position is favored to minimize steric hindrance. sapub.org

Molecular dynamics (MD) simulations can provide a deeper understanding of the dynamic behavior of this compound. nih.govyoutube.com MD simulations model the movement of atoms and molecules over time, allowing for the observation of conformational changes, such as the ring-flipping of the cyclohexane moiety. youtube.com These simulations can reveal the flexibility of the molecule and the timescales of different motions, which can be crucial for understanding its interactions with other molecules, such as receptors or enzymes. nih.gov

While specific conformational analysis or MD simulation data for this compound is not published, the general principles for substituted cyclohexanes would apply. The energy difference between the equatorial and axial conformers of the isovalerate group would determine their relative populations at a given temperature.

Cyclohexane ConformationRelative Energy (kcal/mol)Key Features
Chair0 (most stable)Staggered C-C bonds, minimal angle and torsional strain
Twist-Boat~5.5Intermediate between chair and boat
Boat~6.9Eclipsed C-C bonds, flagpole interactions

Computational Approaches in Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions, such as the formation (esterification) or breakdown (hydrolysis) of this compound. chemguide.co.ukbyjus.comsparkl.me These methods allow for the detailed study of reaction pathways, the identification of intermediates, and the characterization of transition states. nih.govresearchgate.net

For the acid-catalyzed hydrolysis of an ester like this compound, computational methods can be used to model the step-by-step mechanism. This typically involves the protonation of the carbonyl oxygen, followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. nih.gov Subsequent proton transfer and elimination of cyclohexanol (B46403) lead to the formation of isovaleric acid. nih.gov

Transition state theory is a fundamental concept used in conjunction with computational methods to understand reaction rates. masterorganicchemistry.com The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy of the reaction. masterorganicchemistry.com By calculating the energies of the reactants, transition states, and products, the reaction's energy profile can be constructed, providing insights into its kinetics and thermodynamics. nih.gov For instance, computational studies on the hydrolysis of simple esters have shown that the formation of the tetrahedral intermediate can be the rate-determining step. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orglibretexts.org QSAR models are widely used in drug discovery, toxicology, and the fragrance industry to predict the properties of new or untested compounds. nih.govoipub.comcreative-biolabs.comneovarsity.org

To develop a QSAR model, a dataset of molecules with known biological activities (e.g., odor intensity, receptor binding affinity, or toxicity) is required. nih.gov For each molecule, a set of numerical descriptors is calculated that represent its structural, physicochemical, or electronic properties. nih.gov These descriptors can range from simple properties like molecular weight and logP to more complex 3D descriptors. Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity. nih.gov

While no specific QSAR models for predicting the biological properties of this compound have been identified in the literature, it could be included in broader QSAR studies of fragrance compounds. oipub.com For example, a QSAR model for predicting the skin sensitization potential of fragrance ingredients could include descriptors that capture the reactivity of the ester group and the hydrophobicity of the molecule. oipub.com Such models can help in the early identification of potential allergens and guide the design of safer fragrance ingredients. nih.gov

The general workflow for building a QSAR model is outlined below:

StepDescription
1. Data CollectionCompile a dataset of compounds with measured biological activity.
2. Descriptor CalculationCalculate molecular descriptors for each compound in the dataset.
3. Model DevelopmentUse statistical methods (e.g., multiple linear regression, machine learning) to build a predictive model.
4. Model ValidationAssess the predictive power of the model using internal and external validation techniques.
5. PredictionUse the validated model to predict the activity of new compounds.

In Silico Prediction of Metabolic Pathways and Products

In silico (computer-based) methods are increasingly used to predict the metabolic fate of foreign compounds (xenobiotics) like this compound in biological systems. pensoft.netcreative-biolabs.comnih.gov These tools can anticipate how a molecule might be transformed by metabolic enzymes, which is crucial for assessing its pharmacokinetic profile and potential toxicity. bohrium.comresearchgate.net

For an ester like this compound, the most probable metabolic pathway is hydrolysis, catalyzed by esterase enzymes present in the liver, plasma, and other tissues. acs.orgnih.gov This reaction would cleave the ester bond, yielding cyclohexanol and isovaleric acid as the primary metabolites.

A variety of in silico tools are available for metabolism prediction. These can be broadly categorized into knowledge-based systems and machine learning models. pensoft.netcreative-biolabs.com Knowledge-based systems use a set of predefined biotransformation rules derived from experimental data. pensoft.net When a new molecule is submitted, the system identifies which rules are applicable to its structure and predicts the likely metabolites. Machine learning models, on the other hand, are trained on large datasets of known metabolic transformations and learn to predict the sites of metabolism and the resulting products. bohrium.com Tools like BioTransformer and GLORYx are examples of platforms that can predict the metabolism of xenobiotics. frontiersin.org

While a specific in silico metabolic prediction for this compound is not published, based on its chemical structure, the predicted primary metabolic pathway would be:

This compound → Cyclohexanol + Isovaleric Acid

Further metabolism of the primary products could also be predicted. For instance, cyclohexanol could undergo oxidation to cyclohexanone, followed by ring-opening reactions. Isovaleric acid could be further metabolized through pathways of fatty acid oxidation.

Metabolic Pathways and Biotransformation

Enzymatic Hydrolysis of Cyclohexyl Isovalerate

The initial and most significant step in the metabolism of this compound is its cleavage into cyclohexanol (B46403) and isovaleric acid. This reaction is catalyzed by a class of enzymes known for their role in the detoxification of xenobiotics.

Identification and Characterization of Carboxylesterases Involved in Ester Cleavage

This compound is anticipated to be rapidly hydrolyzed by non-specific carboxylesterases (EC 3.1.1.1). nih.gov These enzymes are ubiquitously present in various tissues, with high concentrations in the liver, and are responsible for the hydrolysis of a wide array of ester-containing compounds. nih.govresearchgate.net The hydrolysis reaction involves the nucleophilic attack by a serine residue in the enzyme's active site on the carbonyl carbon of the ester, leading to the formation of an acyl-enzyme intermediate and the release of the alcohol moiety, cyclohexanol. researchgate.net Subsequently, the acyl-enzyme complex is hydrolyzed to release isovaleric acid and regenerate the active enzyme. researchgate.net

While specific studies characterizing the exact carboxylesterase isozymes (e.g., CES1 or CES2) responsible for this compound hydrolysis are not extensively detailed in publicly available literature, the metabolism of numerous structurally related esters follows this pathway. nih.gov The efficiency of this hydrolysis is a key factor in the rapid clearance of the parent ester from the body.

Formation of Cyclohexanol and Isovaleric Acid as Primary Metabolites

The enzymatic cleavage of the ester bond in this compound yields two primary metabolites: cyclohexanol and isovaleric acid. This hydrolysis is a critical detoxification step, as it breaks down the lipophilic parent compound into smaller, more polar molecules that can be more readily processed and excreted.

Parent CompoundEnzymePrimary Metabolite 1Primary Metabolite 2
This compoundCarboxylesterasesCyclohexanolIsovaleric Acid

Subsequent Metabolic Processing of Hydrolysis Products

Following hydrolysis, cyclohexanol and isovaleric acid enter distinct metabolic pathways consistent with their chemical nature. These pathways further transform them into water-soluble conjugates or break them down for energy.

Glucuronic Acid Conjugation of Alicyclic Secondary Alcohols

Cyclohexanol, as a secondary alicyclic alcohol, is primarily metabolized through Phase II conjugation. The most common conjugation reaction for alcohols is glucuronidation. nih.govyouarethehealer.orgwikipedia.org This process involves the enzyme UDP-glucuronosyltransferase (UGT), which catalyzes the transfer of glucuronic acid from the activated donor molecule, UDP-glucuronic acid (UDPGA), to the hydroxyl group of cyclohexanol. wikipedia.orgresearchgate.net The resulting cyclohexyl glucuronide is significantly more water-soluble than cyclohexanol, facilitating its excretion via urine. wikipedia.org This is a well-established pathway for the elimination of various alcohols and phenols from the body. nih.govyouarethehealer.org

Exploration of Side-Chain Oxidation Pathways for Isovaleric Acid Derivatives

Isovaleric acid, also known as 3-methylbutanoic acid, is a branched-chain fatty acid. biocrates.com Its metabolism follows the pathway of leucine (B10760876) catabolism, as isovaleric acid is a key intermediate in the breakdown of this amino acid. researchgate.netnih.gov The primary pathway involves its activation to isovaleryl-CoA by isovaleryl-CoA synthetase. Subsequently, isovaleryl-CoA dehydrogenase catalyzes the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA, which then enters the main energy metabolism pathways. researchgate.netthemedicalbiochemistrypage.org

In cases of high concentration or when the primary pathway is saturated, alternative routes such as conjugation with glycine (B1666218) to form isovalerylglycine or with carnitine can occur. nih.govmhmedical.com The accumulation of isovaleric acid and its derivatives is characteristic of the genetic disorder isovaleric acidemia, and studies of this condition have thoroughly elucidated these metabolic routes. themedicalbiochemistrypage.orgmhmedical.com

Comparative Metabolic Studies with Structurally Related Isovaleric Acid Esters

The metabolic fate of this compound is consistent with that of other isovaleric acid esters used as flavoring agents. The general principle established by safety bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) is that these esters are hydrolyzed to isovaleric acid and the corresponding alcohol. fao.org The safety of these compounds is then evaluated based on the known metabolic and toxicological profiles of these hydrolysis products.

For instance, esters of isovaleric acid with other simple alcohols are all predicted to undergo rapid hydrolysis by carboxylesterases. The resulting isovaleric acid enters its established metabolic pathway, while the various alcohol moieties undergo their respective detoxification processes, which often include oxidation and/or glucuronide conjugation. This read-across approach is a cornerstone of the safety assessment for this class of flavoring substances. nih.gov

Environmental Behavior and Ecotoxicological Assessment

Environmental Fate Studies of Cyclohexyl Isovalerate

Environmental fate studies aim to determine a chemical's persistence and behavior in different environmental compartments such as soil, water, and air. In the absence of extensive experimental data for this compound, its environmental fate is largely predicted using validated computer-based models that utilize its physicochemical properties. One such widely used tool is the Estimation Program Interface (EPI) Suite™, developed by the U.S. Environmental Protection Agency (EPA). epa.govepisuite.dev The predictions from these models provide a scientifically robust estimation of the compound's environmental behavior.

Degradation is a key process that reduces the concentration of a chemical in the environment. The primary degradation pathways for organic compounds like this compound are biodegradation, hydrolysis, and atmospheric photooxidation.

Biodegradation: In soil and water, microorganisms play a crucial role in breaking down chemical substances. The Biodegradation Probability Program (BIOWIN) within EPI Suite™ predicts the likelihood and rate of biodegradation. ecetoc.orgnih.gov For this compound, an ester, the primary biodegradation pathway is expected to be ester hydrolysis, cleaving the molecule into cyclohexanol (B46403) and isovaleric acid. Both of these breakdown products are readily biodegradable. Models like BIOWIN predict that this compound is likely to biodegrade, although not rapidly. researchgate.netethz.ch The ultimate biodegradation timeframe is estimated to be on the order of weeks. researchgate.net

Hydrolysis: this compound can also degrade in water through chemical hydrolysis, a reaction where water breaks down the ester bond. The rate of this reaction is pH-dependent. The HYDROWIN™ model in EPI Suite™ estimates the hydrolysis rate. For esters, hydrolysis is typically faster under alkaline conditions. The estimated hydrolysis half-life for this compound at a neutral pH of 7 is on the order of years, indicating that biodegradation is a more significant degradation process in aquatic environments.

Atmospheric Photooxidation: In the atmosphere, volatile and semi-volatile organic compounds are primarily degraded by reacting with hydroxyl (OH) radicals, which are formed in the presence of sunlight. copernicus.orgmit.educopernicus.org The Atmospheric Oxidation Program (AOPWIN™) estimates this reaction rate. episuite.dev For this compound, the predicted atmospheric photooxidation half-life is relatively short, suggesting it would be quickly removed from the air. epa.gov

Table 1: Estimated Degradation Half-Lives for this compound in Different Environmental Compartments Data estimated using EPI Suite™.

Environmental Compartment Degradation Process Estimated Half-Life
Soil Biodegradation Weeks
Water Biodegradation Weeks to Months
Water Hydrolysis (pH 7) > 1 year
Air Photooxidation < 1 day

The tendency of a chemical to attach to soil and sediment particles is known as adsorption, while the release of the chemical from these particles is desorption. These processes are critical in determining a chemical's mobility and bioavailability in the environment. nih.gov The key parameter used to describe this behavior for organic chemicals is the soil organic carbon-water (B12546825) partitioning coefficient (Koc). chemsafetypro.com A high Koc value indicates that the chemical is likely to be strongly adsorbed to soil and sediment, making it less mobile. nih.gov

The Koc of this compound can be estimated using the KOCWIN™ program in EPI Suite™, which uses the compound's octanol-water partition coefficient (log Kow). chemsafetypro.com With an estimated log Kow of approximately 3.6, this compound is expected to have a moderate Koc value. This suggests that it will have a moderate tendency to adsorb to soil and sediment, and will not be highly mobile in these environments. europa.eu

Table 2: Estimated Soil and Sediment Adsorption Coefficient for this compound Data estimated using EPI Suite™.

Parameter Estimated Value Interpretation
Log Kow 3.62 Moderately lipophilic
Log Koc 3.0 - 3.5 Moderate adsorption potential
Mobility in Soil Low to Moderate

Leaching: Leaching is the process by which a chemical moves through the soil with water, potentially contaminating groundwater. The potential for a chemical to leach is influenced by its water solubility and its adsorption to soil (Koc). europa.eu this compound has low water solubility and a moderate Koc value, which suggests a low to moderate potential for leaching into groundwater.

Volatilization: Volatilization is the process by which a chemical evaporates from soil or water surfaces into the air. This is governed by the chemical's vapor pressure and its Henry's Law Constant. scent.vnrsc.org The Henry's Law Constant for this compound, estimated by the HENRYWIN™ model, indicates a moderate potential for volatilization from water bodies. Its vapor pressure also suggests it can volatilize from dry soil surfaces.

Table 3: Estimated Physicochemical Properties Related to Leaching and Volatilization of this compound Data estimated using EPI Suite™ and available literature. scent.vnthegoodscentscompany.com

Property Estimated Value Environmental Relevance
Water Solubility 18.52 mg/L @ 25°C Low
Vapor Pressure 0.112 mmHg @ 25°C Moderate
Henry's Law Constant ~1 x 10-4 atm-m³/mol Moderate Volatilization Potential from Water

While laboratory and model-based data provide crucial insights, terrestrial field dissipation studies are designed to understand how a chemical behaves under real-world environmental conditions. nih.gov Such studies integrate all relevant dissipation processes, including degradation, adsorption, leaching, and volatilization. oecd.org

Ecotoxicological Hazard Assessment Methodologies

Ecotoxicological hazard assessment evaluates the potential for a chemical to cause harm to aquatic and terrestrial organisms. Modern approaches are moving away from traditional animal testing towards more predictive and mechanism-based methods.

New Approach Methodologies (NAMs) encompass a range of non-animal testing strategies, including in vitro (cell-based) and in silico (computer-based) methods, that provide information on chemical hazards. nih.gov These approaches are increasingly being used in ecological risk assessment to screen and prioritize chemicals, and to reduce the reliance on traditional animal testing. nih.govaltex.org

In Silico Models: For ecotoxicity, in silico tools like the Ecological Structure-Activity Relationship (ECOSAR™) program are widely used. epa.govepa.gov ECOSAR predicts the aquatic toxicity of a chemical based on its structural similarity to other chemicals with known toxicity data. acs.org For this compound, as an ester, ECOSAR would predict its toxicity to fish, aquatic invertebrates (like daphnia), and algae based on QSARs developed for the ester chemical class. nih.govresearchgate.net These predictions are valuable for initial hazard screening. researchgate.netresearchgate.net

In Vitro Assays: In vitro methods expose cultured cells or microorganisms to a chemical to assess its potential toxicity. For ecotoxicological assessment, assays using algae, daphnia cells, or fish cell lines can be employed. rsc.org For fragrance ingredients, specific in vitro assays have been developed to assess endpoints like mitochondrial toxicity. researchgate.net Another relevant NAM is the Fish Embryo Test (FET), which uses zebrafish embryos to assess acute toxicity and is considered a viable alternative to adult fish testing. nih.govacs.orgnih.govre-place.be Such tests can provide crucial data on the potential effects of this compound on aquatic vertebrates without using adult animals. Additionally, methods like the Microtox assay, which measures the effect of a substance on the bioluminescence of the bacterium Vibrio fischeri, can be used for rapid ecotoxicity screening of fragrance compounds. e3s-conferences.orgresearchgate.net

The integration of these in silico and in vitro NAMs provides a more comprehensive and ethically responsible approach to assessing the ecotoxicological hazards of chemicals like this compound. nih.govacs.orgacs.org

Table 4: Examples of New Approach Methodologies (NAMs) for Ecotoxicological Assessment

Methodology Type Application Example Endpoints
ECOSAR™ In Silico (QSAR) Aquatic Toxicity Prediction LC50 (fish), EC50 (daphnia), EC50 (algae)
Fish Embryo Test (FET) In Vitro Acute Aquatic Vertebrate Toxicity Mortality, Developmental Abnormalities
Algal Growth Inhibition Test In Vitro Aquatic Plant Toxicity Inhibition of cell growth
Microtox Assay In Vitro General Ecotoxicity Screening Inhibition of bacterial bioluminescence

Bioavailability and Environmental Partitioning Analysis

The environmental behavior of a chemical compound, including its bioavailability and how it partitions among various environmental compartments, is largely governed by its intrinsic physicochemical properties. For this compound, key properties such as its octanol-water partition coefficient (Log Kow), water solubility, and vapor pressure dictate its likely fate and distribution in the environment.

Bioavailability refers to the fraction of a chemical in a specific environmental compartment that is available for uptake by organisms. A compound's partitioning behavior determines its concentration in the air, water, soil, and biota, which in turn influences its bioavailability. The analysis of these factors is critical for assessing potential environmental exposure and risk.

Key physicochemical properties of this compound are summarized in the table below.

PropertyValueSignificance
Molecular FormulaC₁₁H₂₀O₂Provides the elemental composition. scent.vnnist.gov
Molecular Weight184.27 g/mol Influences diffusion and transport rates. scent.vn
Octanol-Water Partition Coefficient (XLogP3-AA)3.2Indicates a tendency to partition into organic phases (e.g., lipids, soil organic matter) rather than water. scent.vn
Water SolubilityInsolubleLimits its concentration in the aqueous phase and promotes association with particulate matter. scent.vn
Vapor Pressure (est.)0.0801 hPa @ 20°CSuggests a moderate potential to volatilize from surfaces into the atmosphere. scent.vn

Environmental Partitioning Profile:

Water and Sediment: With a Log Kow of 3.2 and its insolubility in water, this compound is expected to exhibit low concentrations in the water column. scent.vn It will preferentially adsorb to suspended organic particles and partition into sediment. The octanol-water partition coefficient is a key parameter used to estimate other important partitioning coefficients, such as the soil sorption coefficient (Koc) and the bioconcentration factor (BCF). mtu.edu A Log Kow in this range suggests a moderate to high affinity for organic carbon in soil and sediment, limiting its mobility in groundwater but making it available to sediment-dwelling organisms. mtu.edu

Soil: When released to soil, this compound is expected to have low mobility. Its high Kow value indicates strong adsorption to soil organic matter. scent.vnmtu.edu This reduces the likelihood of leaching into deeper soil layers and contaminating groundwater.

Air: The compound's estimated vapor pressure of 0.0801 hPa indicates a moderate volatility. scent.vn Therefore, volatilization from soil and water surfaces is a potential environmental transport pathway. Once in the atmosphere, its persistence would be determined by its reactivity with photochemically produced hydroxyl radicals.

Bioconcentration: The Log Kow value of 3.2 suggests a moderate potential for bioconcentration in aquatic organisms. scent.vn The Bioconcentration Factor (BCF), which quantifies the accumulation of a chemical in an organism from water, is often estimated from Kow. mtu.edu This indicates that this compound could accumulate in the fatty tissues of fish and other aquatic life.

Impact on Non-Target Organisms (General methodologies for ester compounds)

Aquatic Ecotoxicity Assessment: A standard battery of tests is employed to determine the toxicity of a substance to aquatic organisms. These typically include:

Acute Fish Toxicity: This test (e.g., following OECD Guideline 203) exposes fish, such as the Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio), to the chemical for a short period (typically 96 hours) to determine the concentration that is lethal to 50% of the test population (LC50).

Acute Invertebrate Toxicity: Aquatic invertebrates like Daphnia magna are used to assess acute toxicity (e.g., OECD Guideline 202). The test determines the concentration that causes immobilization in 50% of the daphnids over a 48-hour period (EC50).

Algal Growth Inhibition: The effect on primary producers is evaluated by testing for inhibition of algal growth (e.g., OECD Guideline 201). The endpoint is the concentration that inhibits growth rate or biomass production by 50% (EC50) over a 72-hour period.

Terrestrial Ecotoxicity Assessment: To evaluate the risk to terrestrial ecosystems, a different set of non-target organisms is used:

Soil Microorganisms: Tests assess the impact on key soil functions like nitrogen and carbon transformation to ensure that microbial activity is not adversely affected.

Earthworm Toxicity: Methodologies such as OECD Guideline 207 (acute toxicity) and OECD Guideline 222 (reproduction test) are used to determine the lethal concentration (LC50) and the No Observed Effect Concentration (NOEC) for reproduction.

Non-Target Plants: The potential for phytotoxicity is assessed through germination and early growth tests on a range of terrestrial plant species. nih.govnih.gov These studies measure endpoints like seedling emergence and shoot/root growth inhibition. nih.govnih.gov

Non-Target Arthropods: Beneficial insects, such as predatory mites or parasitic wasps, are tested to assess potential harm from off-field spray drift or other exposure routes.

Predictive Ecotoxicology Models: In the absence of experimental data, Quantitative Structure-Activity Relationship (QSAR) models are frequently used. researchgate.net Models like the Ecological Structure-Activity Relationships (ECOSAR) program can predict the toxicity of a chemical to aquatic organisms based on its chemical structure and physicochemical properties, such as the octanol-water partition coefficient. researchgate.net This risk-based screening approach helps prioritize substances that may require further experimental testing. researchgate.net

The table below summarizes the general methodologies.

Test CategoryOrganism GroupTypical Test SpeciesKey Endpoints Measured
Aquatic Toxicity FishOncorhynchus mykiss (Rainbow Trout)LC50 (Lethal Concentration, 50%)
Aquatic InvertebratesDaphnia magna (Water Flea)EC50 (Effective Concentration, 50%)
AlgaePseudokirchneriella subcapitataEC50 (Growth Inhibition)
Terrestrial Toxicity Soil FaunaEisenia fetida (Earthworm)LC50, NOEC (Reproduction)
Terrestrial FloraVarious crop/non-crop speciesGermination Rate, Growth Inhibition
Predictive Models N/AQSAR / ECOSARPredicted No-Effect Concentration (PNEC)

Research Gaps and Future Perspectives in Cyclohexyl Isovalerate Chemistry

Exploration of Novel and Sustainable Synthetic Routes

The industrial synthesis of esters like cyclohexyl isovalerate traditionally relies on Fischer-Speier esterification, a method that often requires harsh conditions and can generate significant waste. The future of chemical synthesis is progressively moving towards greener and more sustainable practices. rsc.org Research into novel synthetic routes for this compound could focus on enzymatic catalysis, which offers high selectivity and operates under mild conditions, thereby reducing energy consumption and environmental impact. researchgate.net The use of biocatalysts, such as immobilized lipases, could pave the way for more eco-friendly production processes.

Furthermore, the development of continuous-flow synthesis methods presents another promising frontier. rsc.org This technology can offer enhanced safety, improved reaction control, and greater scalability compared to traditional batch processes. Investigating the application of flow chemistry to the synthesis of this compound could lead to more efficient and cost-effective manufacturing.

Discovery of Undiscovered Biological Activities and Therapeutic Applications

Beyond its use as a fragrance and flavor agent, the biological activities of this compound remain virtually unexplored. scbt.com Many esters of similar molecular weight and structure exhibit interesting biological properties, including antimicrobial and insecticidal activities. A systematic investigation into the bioactivity of this compound could unveil previously unknown therapeutic or agrochemical applications.

Initial research could involve high-throughput screening of this compound against a diverse panel of microbial strains and insect pests. Should any promising activity be identified, further studies could focus on elucidating the mechanism of action and structure-activity relationships. This line of inquiry holds the potential to repurpose a well-known fragrance compound for novel and valuable applications in medicine or agriculture.

Advancements in High-Throughput Analytical Characterization

The quality control and characterization of this compound are crucial for its application in consumer products. Current analytical methods typically involve gas chromatography (GC) coupled with mass spectrometry (MS). nist.gov While effective, these methods can be time-consuming. The development of high-throughput analytical techniques would significantly accelerate the analysis of large numbers of samples, which is essential in industrial settings. rsc.org

Future research could focus on the application of techniques such as automated solid-phase microextraction (SPME) coupled with GC-MS for rapid and automated sample preparation and analysis. mdpi.com Additionally, the exploration of spectroscopic methods, such as near-infrared (NIR) spectroscopy, in conjunction with chemometrics, could provide a rapid and non-destructive means of quality assessment.

Integrated Approaches for Comprehensive Environmental Impact Assessments

The environmental fate and potential ecological impact of this compound are not well-documented. As with any widely used chemical, a thorough understanding of its environmental footprint is essential. Future research should adopt an integrated approach to assess its persistence, bioaccumulation potential, and toxicity to various aquatic and terrestrial organisms.

This would involve a combination of laboratory-based ecotoxicological studies and environmental modeling to predict its distribution and fate in different environmental compartments. Such a comprehensive assessment is crucial for ensuring the long-term environmental sustainability of its production and use.

Synergistic Integration of Computational and Experimental Methodologies in Research

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental research and reducing the need for extensive laboratory work. nih.gov In the context of this compound, computational studies could be employed to:

Predict its physical and chemical properties with greater accuracy.

Model its interaction with biological receptors to guide the discovery of new applications.

Simulate its environmental degradation pathways.

By integrating computational modeling with experimental validation, researchers can accelerate the pace of discovery and gain deeper insights into the behavior of this compound at a molecular level.

Translational Research from Laboratory Findings to Broader Applications

Translational research aims to bridge the gap between fundamental scientific discoveries and their practical application. For this compound, this involves translating laboratory findings into real-world solutions. For instance, if novel biological activities are discovered, translational research would focus on developing formulations and application strategies to harness these properties effectively.

This could involve collaborations between academic researchers, industry partners, and regulatory bodies to navigate the complex process of bringing a new product to market. Ultimately, a concerted effort in translational research will be key to realizing the full potential of this compound beyond its current applications.

Table of Physicochemical Properties of this compound

Property Value Reference
CAS Number 7774-44-9 scbt.comnist.gov
Molecular Formula C11H20O2 scbt.comnist.gov
Molecular Weight 184.28 g/mol scbt.com
Appearance Colorless liquid parchem.com
Odor Fruity, apple, banana thegoodscentscompany.comscent.vn
Boiling Point 223 °C at 760 mmHg parchem.comscent.vn
Flash Point 192 °F (88.9 °C) thegoodscentscompany.comparchem.com
Specific Gravity 0.945 - 0.952 @ 25 °C thegoodscentscompany.comparchem.com
Refractive Index 1.439 - 1.445 @ 20 °C thegoodscentscompany.comparchem.com

Table of Compound Names Mentioned

Compound Name
This compound
Cyclohexyl butyrate
Butyl isovalerate

Q & A

Q. How can researchers differentiate this compound’s direct antimicrobial effects from indirect microbiome-modulating effects in vivo?

  • Methodological Answer : Use germ-free vs. conventional animal models to isolate direct effects. Metagenomic sequencing (16S rRNA) and metabolomics (SCFAs, bile acids) track microbiome changes. Isotope-labeled this compound (e.g., ¹³C) traces metabolic fate in tissues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.